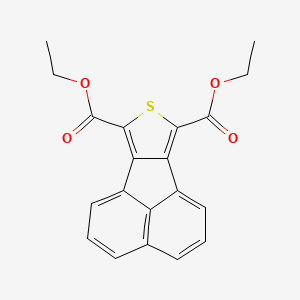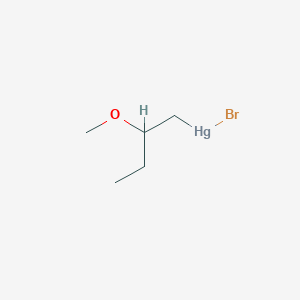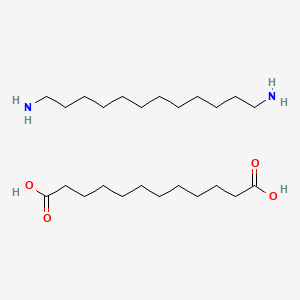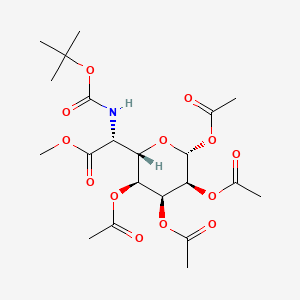![molecular formula C16H20O2 B12793860 pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione CAS No. 66513-31-3](/img/structure/B12793860.png)
pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[102115,802,1104,9]hexadecane-3,10-dione is a complex polycyclic compound with a unique structure characterized by multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the polycyclic framework. This is followed by oxidation and cyclization steps to introduce the ketone functionalities at the 3 and 10 positions .
Industrial Production Methods
While industrial-scale production methods for this specific compound are not widely documented, the principles of organic synthesis and reaction optimization are applied to scale up the laboratory procedures. This involves the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols.
Scientific Research Applications
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione has several scientific research applications:
Chemistry: It serves as a model compound for studying polycyclic structures and reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound’s stability and reactivity are of interest in materials science and catalysis.
Mechanism of Action
The mechanism by which pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione exerts its effects involves its ability to interact with various molecular targets. The compound’s polycyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The ketone groups at positions 3 and 10 play a crucial role in these interactions, often participating in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[10.2.1.15,8.02,11.0^4,9]hexadeca-2(11),6,13-triene-3,10-dione : This compound shares a similar polycyclic framework but differs in the presence of double bonds.
- Adamantane derivatives : These compounds also feature polycyclic structures but with different ring arrangements and functionalities.
Uniqueness
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione is unique due to its specific ring fusion pattern and the presence of ketone groups at strategic positions.
Properties
CAS No. |
66513-31-3 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione |
InChI |
InChI=1S/C16H20O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h7-14H,1-6H2 |
InChI Key |
VUPXFCMAVVIOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)C4C5CCC(C5)C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)
![2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid](/img/structure/B12793791.png)

![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
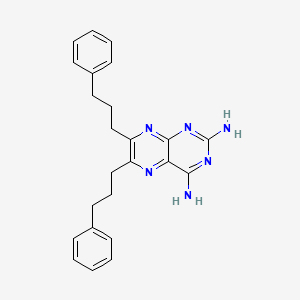
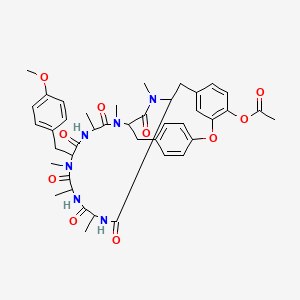
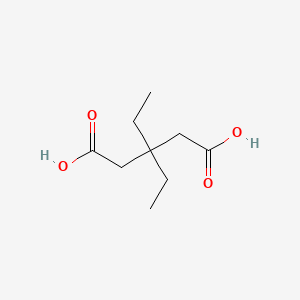
![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)
